molecular formula C10H16ClNO B13474073 N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride

N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride

Cat. No.: B13474073
M. Wt: 201.69 g/mol
InChI Key: DMVIRCBBZBTQNE-UHFFFAOYSA-N
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Description

N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a furan ring attached to a cyclopentanamine moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride typically involves the reaction of furan-3-carbaldehyde with cyclopentylamine in the presence of a reducing agent. The reaction is carried out under mild conditions, often using solvents such as ethanol or methanol. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various N-substituted cyclopentanamine derivatives.

Scientific Research Applications

N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)methyl]cyclopentanamine hydrochloride
  • N-[(thiophen-3-yl)methyl]cyclopentanamine hydrochloride
  • N-[(pyridin-3-yl)methyl]cyclopentanamine hydrochloride

Uniqueness

N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit distinct pharmacological properties and synthetic utility.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

N-(furan-3-ylmethyl)cyclopentanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-4-10(3-1)11-7-9-5-6-12-8-9;/h5-6,8,10-11H,1-4,7H2;1H

InChI Key

DMVIRCBBZBTQNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=COC=C2.Cl

Origin of Product

United States

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